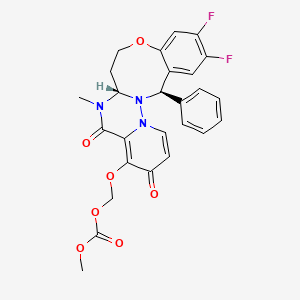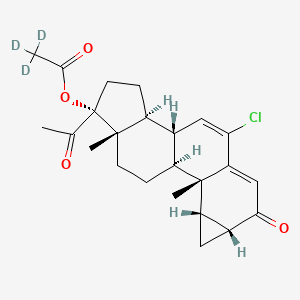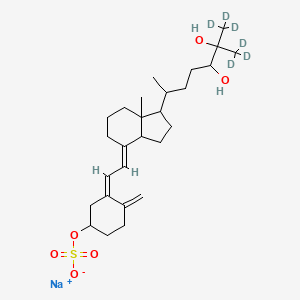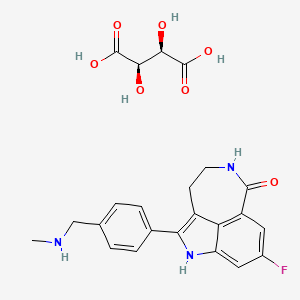
Rucaparib (Tartrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rucaparib (Tartrate) is an oral small-molecule poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . This compound is marketed under the brand name Rubraca™ and is developed by Clovis Oncology, Inc .
Vorbereitungsmethoden
The synthesis of Rucaparib involves several steps, including the use of ether solvents such as diethyl ether, ethyl tert-butyl ether, and tetrahydrofuran . One of the key methods involves a cyanide-catalyzed imino-Stetter reaction, which is highly reliable for constructing the tetra-substituted indole derivative with the correct regioselectivity . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and water . Major products formed from these reactions are typically degradation impurities, which are identified and quantified using high-performance liquid chromatography (HPLC) . Oxidative, basic, and acidic stress conditions significantly impact the degradation of Rucaparib compared to thermal and photolysis conditions .
Wissenschaftliche Forschungsanwendungen
Rucaparib has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of poly(ADP-ribose) polymerase inhibition. In biology, it helps in understanding DNA repair mechanisms. In medicine, Rucaparib is used to treat recurrent ovarian cancer and metastatic castration-resistant prostate cancer . It is also being evaluated for its efficacy and safety in treating locally advanced or metastatic urothelial carcinoma . In the industry, Rucaparib is used in the development of new cancer therapies.
Wirkmechanismus
Rucaparib exerts its effects by inhibiting poly(ADP-ribose) polymerase enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair by activating DNA damage response pathways such as base excision repair . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .
Vergleich Mit ähnlichen Verbindungen
Rucaparib is often compared with other poly(ADP-ribose) polymerase inhibitors such as talazoparib and niraparib . While all these compounds inhibit poly(ADP-ribose) polymerase enzymes, Rucaparib is unique in its binding properties and efficacy in treating specific types of cancer . Talazoparib, for instance, has similar binding properties but differs in its cytotoxicity and clinical applications .
Eigenschaften
Molekularformel |
C23H24FN3O7 |
|---|---|
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
QDEYOHBAURMWHP-LREBCSMRSA-N |
Isomerische SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


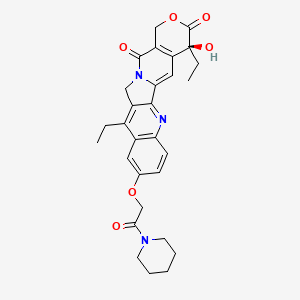
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
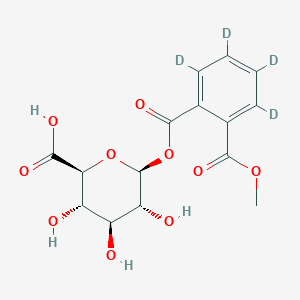
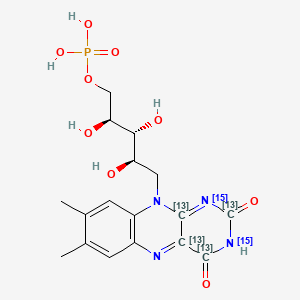
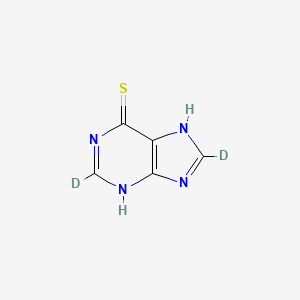
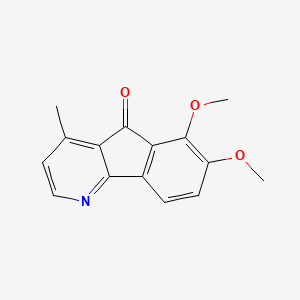
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
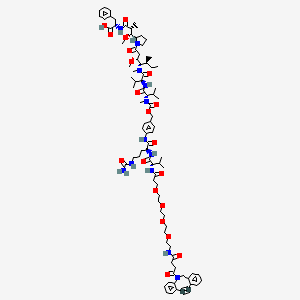

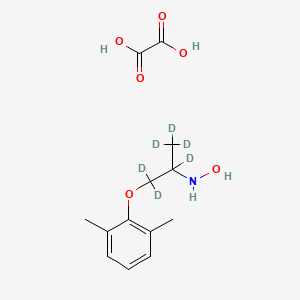
![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
